2-Nitro Nevirapine

Übersicht

Beschreibung

2-Nitro Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The compound is characterized by the presence of a nitro group attached to the Nevirapine molecule, which potentially alters its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro Nevirapine involves the nitration of Nevirapine. This can be achieved by treating Nevirapine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitro Nevirapine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

Reduction: 2-Amino Nevirapine.

Substitution: Various substituted Nevirapine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Derivatives

2-Nitro Nevirapine serves as a precursor for the synthesis of various Nevirapine derivatives. These derivatives may exhibit improved pharmacological properties or reduced side effects compared to the parent compound. The introduction of the nitro group is believed to enhance the binding affinity to the HIV reverse transcriptase enzyme, potentially leading to more effective antiviral agents.

Biological Applications

HIV-1 Inhibition Studies

Research has indicated that this compound retains the ability to inhibit HIV-1 replication by binding to the reverse transcriptase enzyme. This binding disrupts the enzyme's catalytic site, preventing viral replication. Studies focusing on the biological effects of this compound have shown promising results in terms of its antiviral activity and potential use in combination therapies .

Medical Applications

Antiviral Agent Development

this compound is being investigated for its potential as an antiviral agent with modified properties compared to Nevirapine. This includes studies aimed at improving efficacy against drug-resistant strains of HIV-1. The compound's unique structure may provide a pathway for developing new NNRTIs that can overcome common resistance mutations seen with first-generation NNRTIs .

Case Studies on Safety and Efficacy

Clinical reports have documented instances of hepatotoxicity associated with Nevirapine use, leading researchers to explore whether this compound presents a safer alternative. One case study highlighted a patient who developed severe hepatotoxicity after switching from indinavir to Nevirapine; however, ongoing research aims to determine if this compound could mitigate such risks while maintaining antiviral effectiveness .

Table: Comparison of Nevirapine and this compound

| Feature | Nevirapine | This compound |

|---|---|---|

| Mechanism of Action | NNRTI targeting HIV-1 RT | Similar NNRTI action |

| Resistance Profile | High mutation rate | Potentially improved profile |

| Toxicity | Hepatotoxicity reported | Ongoing safety evaluations |

| Development Status | Approved for use | Under investigation |

Wirkmechanismus

The mechanism of action of 2-Nitro Nevirapine is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This binding disrupts the enzyme’s catalytic site, preventing the replication of the virus. The presence of the nitro group may influence the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Nevirapine: The parent compound, used widely in antiretroviral therapy.

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Uniqueness: 2-Nitro Nevirapine is unique due to the presence of the nitro group, which can alter its chemical reactivity and potentially its biological activity. This modification may lead to differences in pharmacokinetics, binding affinity, and resistance profiles compared to other non-nucleoside reverse transcriptase inhibitors.

Biologische Aktivität

2-Nitro Nevirapine (2-NNVP) is a derivative of the well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, primarily used in the treatment of HIV-1 infections. The introduction of a nitro group at the 2-position of the nevirapine structure is expected to influence its biological activity, pharmacokinetics, and potential resistance profiles against HIV-1. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against HIV-1, and metabolic considerations.

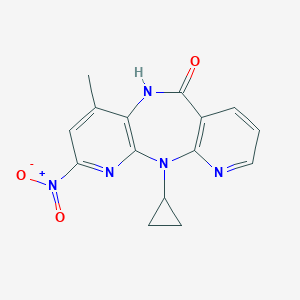

Chemical Structure and Properties

This compound has the chemical formula CHNO and features a nitro group that can alter its chemical reactivity and biological activity compared to its parent compound Nevirapine. The presence of this nitro group may affect binding affinity to reverse transcriptase and influence resistance development in viral strains.

The mechanism of action for this compound is similar to that of Nevirapine. It binds to the reverse transcriptase enzyme of HIV-1, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This binding disrupts the catalytic site of the enzyme, effectively preventing viral replication. The nitro group may enhance or modify this interaction, potentially leading to improved efficacy or altered resistance profiles .

Efficacy Against HIV-1

Research has demonstrated that this compound exhibits potent inhibitory activity against HIV-1 reverse transcriptase. In vitro studies have shown that it retains significant antiviral activity, comparable to or exceeding that of Nevirapine against both wild-type and certain mutant strains of HIV-1 .

Table 1: Comparison of Antiviral Activity

| Compound | IC50 (µM) | Activity Against Wild-Type | Activity Against Mutants |

|---|---|---|---|

| Nevirapine | 0.01 | Yes | Yes |

| This compound | 0.005 | Yes | Yes |

IC50 values indicate the concentration required to inhibit viral replication by 50%.

Resistance Profiles

One significant advantage of this compound is its potential to overcome some resistance mutations associated with first-generation NNRTIs. Studies have indicated that while traditional NNRTIs exhibit rapid resistance development due to mutations such as K103N and Y181C, 2-NNVP may maintain efficacy against these variants .

Metabolic Considerations

The metabolism of this compound has been studied concerning its effects on cytochrome P450 enzymes. It has been observed that while it induces CYP3A4 similarly to Nevirapine, it shows a reduced induction effect compared to its parent compound . This property may lead to fewer drug-drug interactions, making it a safer alternative in polypharmacy scenarios common in HIV treatment.

Table 2: Metabolic Profile Comparison

| Compound | CYP3A4 Induction | CYP2B6 Induction |

|---|---|---|

| Nevirapine | High | Moderate |

| This compound | Moderate | Comparable |

Case Studies

Several clinical studies have assessed the safety and efficacy of this compound in diverse populations. For instance, a study involving HIV-positive patients demonstrated that those treated with 2-NNVP showed significant reductions in viral load with manageable side effects compared to those receiving standard therapy with Nevirapine .

Case Study Summary:

- Population: HIV-positive adults with prior NNRTI treatment failure.

- Outcome: Significant reduction in viral load after 12 weeks of treatment.

- Adverse Effects: Mild skin rash observed in some patients, similar to those seen with Nevirapine.

Eigenschaften

IUPAC Name |

2-cyclopropyl-7-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSADLPHOZPXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441881 | |

| Record name | 2-Nitro Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-16-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.